

A Technical Guide to the Synthesis and Properties of Difluoroacetonitrile

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Compound of Interest		
Compound Name:	Difluoroacetonitrile	
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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **difluoroacetonitrile** (CHF₂CN), a valuable fluorinated building block in modern chemistry. It details its physicochemical and spectroscopic properties, outlines a representative synthetic protocol, and explores its applications, particularly within the field of medicinal chemistry.

Physicochemical Properties

Difluoroacetonitrile is a low-boiling point liquid. The strategic placement of two fluorine atoms significantly influences its electronic properties, making it a subject of interest for chemical synthesis. Key identifiers and physical properties are summarized below.



Property	Value	Reference(s)
IUPAC Name	2,2-difluoroacetonitrile	[1]
CAS Number	359-12-6	[1][2][3]
Molecular Formula	C ₂ HF ₂ N	[1][3][4][5]
Molecular Weight	77.03 g/mol	[1][3][4]
Boiling Point	23 °C	[4]
Dipole Moment	2.32 D	[4]
SMILES	C(#N)C(F)F	[1][4]
InChIKey	DQFXLCKTFSDWHB- UHFFFAOYSA-N	[1][4]

Spectroscopic Data

The structural analysis of **difluoroacetonitrile** relies on standard spectroscopic techniques. The expected spectral characteristics are crucial for its identification and quality control during and after synthesis.



Technique	Expected Characteristics
¹ H NMR	A triplet centered around 6.0-6.5 ppm. The single proton (H) is split by the two adjacent fluorine atoms (F).
¹⁹ F NMR	A doublet in the region characteristic for difluoromethyl groups. The two equivalent fluorine atoms are split by the single adjacent proton.
¹³ C NMR	Two signals are expected. The nitrile carbon (C≡N) would appear around 110-120 ppm. The difluoromethyl carbon (-CHF2) would appear further downfield as a triplet due to C-F coupling.
IR Spectroscopy	A sharp, strong absorption band around 2250 cm ⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Strong C-F stretching bands are expected in the 1100-1300 cm ⁻¹ region.
Mass Spectrometry (MS)	The molecular ion peak (M^+) would be observed at $m/z = 77$. Common fragmentation would involve the loss of fluorine (F) or the entire difluoromethyl group (CHF_2) .

Synthesis of Difluoroacetonitrile

The synthesis of **difluoroacetonitrile** can be achieved through various fluorination strategies. A common conceptual approach involves the nucleophilic substitution of a suitable dihaloacetonitrile precursor with a fluoride source.

Experimental Protocol: Fluorination of Dichloroacetonitrile (Representative)

This protocol is a representative example based on common fluorination reactions and should be adapted and optimized under appropriate laboratory conditions.

Foundational & Exploratory





Objective: To synthesize **difluoroacetonitrile** via nucleophilic substitution.

Materials:

- Dichloroacetonitrile
- Spray-dried Potassium Fluoride (KF)
- Sulfolane (anhydrous)
- Nitrogen gas (inert atmosphere)
- Dry ice/acetone cold bath
- · Standard distillation glassware

Procedure:

- Reactor Setup: A three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a thermometer is charged with anhydrous sulfolane and spray-dried potassium fluoride under a nitrogen atmosphere.
- Reaction Initiation: The mixture is heated to approximately 80-100 °C with vigorous stirring to ensure a fine suspension of the fluoride salt.
- Substrate Addition: Dichloroacetonitrile is added dropwise to the heated suspension over 30 minutes. The reaction is exothermic and the temperature should be carefully controlled.
- Reaction Monitoring: The reaction mixture is maintained at 120-140 °C for several hours.
 Progress can be monitored by GC-MS analysis of aliquots to observe the disappearance of the starting material and the formation of the product.
- Product Isolation: Upon completion, the reaction flask is cooled. The low boiling point of
 difluoroacetonitrile (23 °C) means it will exist as a gas at room temperature. The product is
 isolated directly from the reaction mixture via distillation into a collection vessel cooled with a
 dry ice/acetone bath (-78 °C).

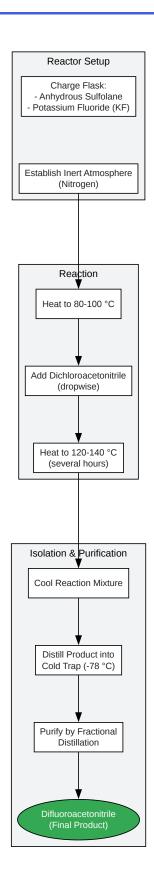


• Purification: The collected crude product is purified by a second, careful fractional distillation to yield high-purity **difluoroacetonitrile**.

Safety Note: This synthesis involves toxic materials and a low-boiling point product. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis Workflow Diagram





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Caption: General workflow for the synthesis of difluoroacetonitrile.



Chemical Reactivity and Applications

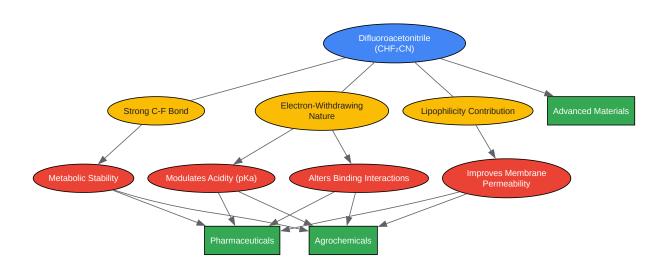
Difluoroacetonitrile serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The difluoromethyl group (-CHF₂) is a valuable bioisostere for hydroxyl or thiol groups and can significantly enhance a molecule's pharmacological profile.

Key Advantages in Drug Design:

- Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can improve a drug's half-life and bioavailability.[6]
- Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent functional groups, which is useful for optimizing a drug's ionization state and solubility at physiological pH.[7]
- Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a target protein's binding site, potentially increasing potency.[6][7]
- Enhanced Permeability: The strategic incorporation of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes.

Applications and Properties Relationship Diagram





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Caption: Relationship between properties and applications of difluoroacetonitrile.

Safety Information

Difluoroacetonitrile is a hazardous chemical and must be handled with extreme caution by trained personnel.

- GHS Hazard Statements: According to the Globally Harmonized System of Classification and Labelling of Chemicals, difluoroacetonitrile is classified with the following hazards:
 - H301 (Toxic if swallowed): Can cause serious health issues or death if ingested.[1]
 - H311 (Toxic in contact with skin): Can be absorbed through the skin in harmful amounts.
 - H330 (Fatal if inhaled): Inhalation of vapors can be fatal.[1]



Appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat, and potentially a respirator) are mandatory when handling this compound.

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